molecular formula C12H12N4O2S2 B2995512 1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 898462-71-0

1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B2995512
CAS No.: 898462-71-0
M. Wt: 308.37
InChI Key: CNKKRRMWAYWVQK-UHFFFAOYSA-N
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Description

1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((2-oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with an appropriate acylating agent, such as 2-oxopropyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium hydroxide to facilitate the reaction. The resulting intermediate is then reacted with phenyl isocyanate to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-((2-oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit transglutaminase 2 by targeting its active site cysteine for acetonylation . This inhibition can lead to various biological effects, such as the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Oxopropyl)theobromine: A derivative of theobromine with similar structural features.

    1,3,4-Thiadiazole Derivatives: Compounds with the same thiadiazole ring but different substituents.

Uniqueness

1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is unique due to its specific combination of the thiadiazole ring and the phenylurea moiety, which imparts distinct biological activities and chemical properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

1-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-8(17)7-19-12-16-15-11(20-12)14-10(18)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKKRRMWAYWVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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